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Compound of Interest

Compound Name:
N-Acetyl-S-(2,5-dimethylbenzene)-

L-cysteine-d3

Cat. No.: B565297 Get Quote

Technical Guide: N-Acetyl-S-(2,5-
dimethylbenzene)-L-cysteine-d3
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and metabolic pathways of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3. This

deuterated mercapturic acid derivative is a valuable tool in analytical and drug metabolism

studies, primarily utilized as an internal standard for the quantification of its non-deuterated

counterpart, a metabolite of p-xylene and 2,5-dimethylphenol. This document details its

physicochemical properties, outlines plausible synthetic and analytical methodologies, and

elucidates its formation via the mercapturic acid pathway.

Core Chemical Properties
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is the deuterated form of N-Acetyl-S-(2,5-

dimethylbenzene)-L-cysteine, with three deuterium atoms on the acetyl group. This isotopic

labeling provides a distinct mass difference, making it an ideal internal standard for mass

spectrometry-based quantification.
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Property Value Source

Chemical Name

N-Acetyl-S-(2,5-

dimethylbenzene)-L-cysteine-

d3

---

Synonyms

N-Acetyl-S-(2,5-

dimethylphenyl)-L-cysteine-d3;

2,5-DPMA-d3

[1]

CAS Number 1331909-07-9 [1]

Molecular Formula C13H14D3NO3S [1]

Molecular Weight 270.36 g/mol [1]

Appearance Pale Yellow Solid [1]

Storage Conditions
2-8°C Refrigerator, Under Inert

Atmosphere
[1]

Experimental Protocols
Synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-
cysteine
A plausible two-step synthesis for the non-deuterated parent compound is outlined below. The

synthesis of the deuterated analog would follow a similar procedure, utilizing deuterated acetic

anhydride in the final step.

Step 1: Synthesis of S-(2,5-dimethylphenyl)-L-cysteine

This step involves the reaction of L-cysteine with a suitable 2,5-dimethylphenyl source. A

common method for the preparation of S-aryl-cysteines is the reaction of cysteine with an aryl

halide in the presence of a copper catalyst.

Materials: L-cysteine, 2,5-dimethyliodobenzene (or 2,5-dimethylbromobenzene), copper(I)

iodide, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., dimethylformamide -

DMF).
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Procedure:

Dissolve L-cysteine and the base in DMF.

Add copper(I) iodide and 2,5-dimethyliodobenzene to the solution.

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor

the reaction progress by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Upon completion, cool the reaction mixture and quench with an aqueous solution.

Extract the product with an organic solvent.

Purify the crude product by column chromatography or recrystallization to yield S-(2,5-

dimethylphenyl)-L-cysteine.

Step 2: N-Acetylation of S-(2,5-dimethylphenyl)-L-cysteine

The final step is the acetylation of the amino group of the synthesized S-aryl-cysteine.

Materials: S-(2,5-dimethylphenyl)-L-cysteine, acetic anhydride (or deuterated acetic

anhydride for the d3 analog), and a suitable solvent (e.g., acetic acid or a mixture of acetic

acid and water).

Procedure:

Dissolve S-(2,5-dimethylphenyl)-L-cysteine in the chosen solvent.

Cool the solution in an ice bath.

Slowly add acetic anhydride (or deuterated acetic anhydride) to the solution while stirring.

Allow the reaction to proceed to completion, monitoring by TLC or HPLC.

The product can be isolated by precipitation upon addition of cold water or by evaporation

of the solvent followed by purification.
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Purify the final product, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, by recrystallization.

Analytical Methodology
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-

MS/MS) is the preferred method for the quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-

cysteine in biological matrices, using the deuterated -d3 analog as an internal standard.

Sample Preparation: Urine or plasma samples are typically subjected to solid-phase

extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components

and concentrate the analyte.

Chromatographic Separation:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both

containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and

ionization efficiency.

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions

would be from the precursor ion ([M+H]+ or [M-H]-) to a characteristic product ion for both

the analyte and the deuterated internal standard. A neutral loss of 129 Da in negative ion

mode is characteristic of N-acetyl-cysteine conjugates[2].

Metabolic Pathway: Mercapturic Acid Formation
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid, a final product of the

detoxification of xenobiotics. It is formed from 2,5-dimethylphenol, which is a metabolite of p-

xylene. The pathway involves the conjugation of a reactive metabolite with glutathione (GSH),

followed by enzymatic degradation and N-acetylation.

The key enzymatic steps are:
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Phase I Metabolism: p-Xylene is oxidized by cytochrome P450 enzymes to form 2,5-

dimethylphenol.

Glutathione Conjugation: 2,5-dimethylphenol can be further metabolized to a reactive

intermediate (e.g., a quinone methide, although the exact intermediate is not definitively

established for this specific compound), which is then conjugated with glutathione (GSH) in a

reaction catalyzed by Glutathione S-transferases (GSTs)[3][4].

Degradation of the Glutathione Conjugate: The resulting S-(2,5-dimethylphenyl)glutathione is

sequentially hydrolyzed. First, γ-glutamyltransferase (GGT) removes the glutamyl residue[5]

[6].

Then, a dipeptidase cleaves the glycine residue, yielding S-(2,5-dimethylphenyl)-L-

cysteine[7].

N-Acetylation: Finally, the cysteine conjugate is N-acetylated by an N-acetyltransferase

(NAT), such as NAT8, using acetyl-CoA as the acetyl donor, to form the final mercapturic

acid, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is then excreted in the urine[8].

p-Xylene 2,5-DimethylphenolCytochrome P450 Reactive IntermediateMetabolism S-(2,5-dimethylphenyl)glutathione

GSTs
+ Glutathione S-(2,5-dimethylphenyl)-L-cysteinylglycine

γ-Glutamyltransferase
(GGT) S-(2,5-dimethylphenyl)-L-cysteineDipeptidase N-Acetyl-S-(2,5-dimethylbenzene)-

L-cysteine

N-Acetyltransferase
(NAT) Urinary Excretion

Click to download full resolution via product page

Figure 1. Mercapturic acid pathway of p-xylene.

Expected Analytical Data
While specific experimental spectra for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine are not

readily available in the public domain, the expected spectral characteristics can be inferred

from data on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of

the 2,5-dimethylphenyl group, the methyl protons on the aromatic ring, the protons of the
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cysteine backbone (α-CH and β-CH₂), and the methyl protons of the N-acetyl group. For the

-d3 analog, the signal for the N-acetyl protons would be absent.

¹³C NMR: The spectrum would display resonances for the aromatic carbons, the methyl

carbons on the ring, the carbonyl carbons of the carboxylic acid and the amide, and the

carbons of the cysteine backbone.

Mass Spectrometry (MS)
Mass spectral fragmentation of N-acetyl-S-aryl-L-cysteine derivatives typically involves

characteristic losses.

Electron Ionization (EI) or Electrospray Ionization (ESI): The molecular ion peak ([M]⁺˙ or

[M+H]⁺/[M-H]⁻) should be observable.

Fragmentation Pattern: Common fragmentation pathways include the loss of the N-acetyl

group, cleavage of the C-S bond, and fragmentation of the cysteine moiety. A characteristic

fragmentation in tandem MS (MS/MS) of N-acetyl-cysteine conjugates is the neutral loss of

the N-acetyl-cysteine moiety or parts thereof[2][9].

Conclusion
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is a critical analytical standard for the study

of p-xylene and 2,5-dimethylphenol metabolism. Understanding its chemical properties,

synthesis, and metabolic formation is essential for researchers in toxicology, drug metabolism,

and environmental health. The methodologies and pathways described in this guide provide a

foundational framework for the practical application and further investigation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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